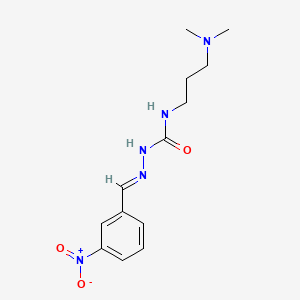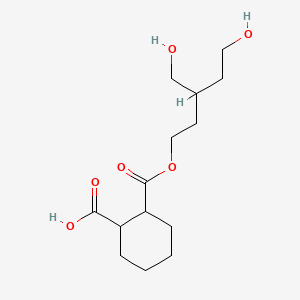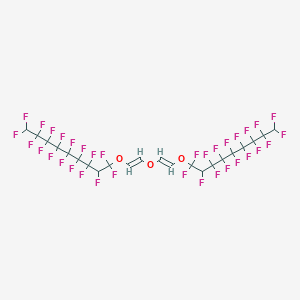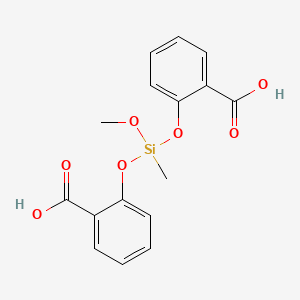
2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid is a chemical compound with the molecular formula C16H16O6Si It is characterized by the presence of a methoxymethylsilylene group linked to two benzoic acid moieties through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid typically involves the reaction of methoxymethylsilane with benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silylene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxymethylsilylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce alcohol derivatives.
科学的研究の応用
2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism by which 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The methoxymethylsilylene group can facilitate binding to specific sites, while the benzoic acid moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,2’-((Dimethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Ethoxymethylsilylene)bis(oxy))bisbenzoic acid
- 2,2’-((Phenylsilylene)bis(oxy))bisbenzoic acid
Uniqueness
Compared to similar compounds, 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid stands out due to its methoxymethylsilylene group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.
特性
CAS番号 |
84713-00-8 |
|---|---|
分子式 |
C16H16O7Si |
分子量 |
348.38 g/mol |
IUPAC名 |
2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
OWEOURXWBKZZHF-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


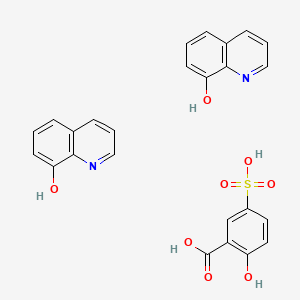

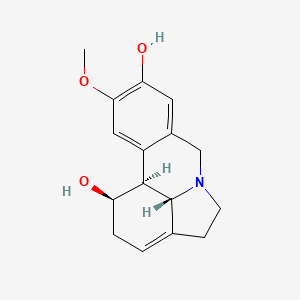
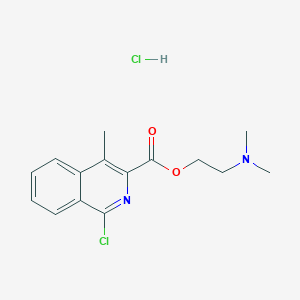
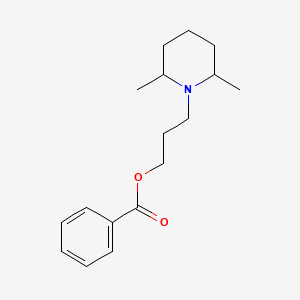

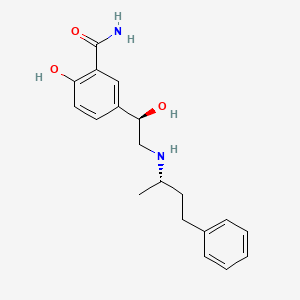
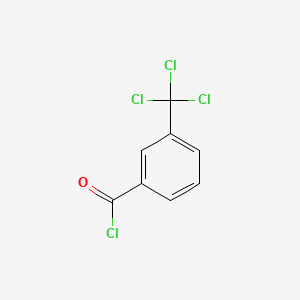

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
